molecular formula C19H21FN6O3 B2944804 7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923384-14-9

7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2944804
CAS RN: 923384-14-9
M. Wt: 400.414
InChI Key: FMCOHXWBEYRRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C19H21FN6O3 and its molecular weight is 400.414. The purity is usually 95%.
BenchChem offers high-quality 7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of novel compounds often involves complex chemical reactions that yield structurally diverse molecules. For example, the synthesis of octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which serve as models for saframycins, demonstrates the intricate steps involved in creating complex molecules (Saito et al., 1997). Similarly, benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have been designed to improve water solubility and evaluated for their potential as multitarget drugs for neurodegenerative diseases, showcasing the application of synthetic chemistry in drug development (Brunschweiger et al., 2014).

Potential Applications

  • Neurodegenerative Diseases

    Compounds based on xanthine and purine derivatives have shown potential for the treatment of neurodegenerative diseases by acting on multiple targets relevant for both symptomatic and disease-modifying treatment. For instance, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have been identified as potent dual-target-directed A1/A2A adenosine receptor antagonists, indicating their potential for treating conditions like Parkinson's disease and Alzheimer's (Brunschweiger et al., 2014).

  • Cancer Research

    The synthesis and biological evaluation of compounds related to the mentioned chemical structure could also extend to cancer research. Some synthesized compounds have been screened for their anticancer activities, providing insights into the development of new therapeutic agents (Ashour et al., 2012).

  • Antimicrobial and Antiviral Activities

    Certain derivatives of triazino and triazolopurine, similar to the compound of interest, have been tested for their antimicrobial and anti-HIV activities. These studies are crucial for discovering new drugs capable of combating resistant strains of bacteria and viruses (Ashour et al., 2012).

properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O3/c1-12-10-24-15-16(21-18(24)26(22-12)8-9-29-3)23(2)19(28)25(17(15)27)11-13-6-4-5-7-14(13)20/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCOHXWBEYRRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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